Risedronic Acid

概要

説明

リセドロン酸は、しばしばそのナトリウム塩であるリセドロン酸ナトリウムとして用いられ、ビスホスホネートです。これは主に骨粗鬆症および骨のパジェット病の治療および予防に使用されます。 この化合物は、骨を分解する細胞の働きを遅らせることで、骨密度と強さを維持します .

作用機序

リセドロン酸は、骨のヒドロキシアパタイトに結合することによって作用します。骨吸収は局所的な酸性化を引き起こし、リセドロン酸を放出し、次に流体相エンドサイトーシスによって破骨細胞に取り込まれます。 破骨細胞内で、リセドロン酸はファルネシルピロリン酸シンターゼを阻害することによってアポトーシスを誘導し、骨吸収の減少につながります .

類似の化合物との比較

リセドロン酸は、エチドロン酸、チルドロン酸、パミドロン酸、アレンドロン酸、イバンドロン酸、ゾレドロン酸などの他の類似の化合物を含むビスホスホネート類の化合物の一部です。

- エチドロン酸

- チルドロン酸

- パミドロン酸

- アレンドロン酸

- イバンドロン酸

- ゾレドロン酸

生化学分析

Biochemical Properties

Risedronic acid interacts with bone hydroxyapatite, a type of calcium phosphate present in bones . The interaction occurs during bone resorption, a process that causes local acidification, releasing this compound . This released this compound is then taken into osteoclasts, the cells responsible for bone resorption, by fluid-phase endocytosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits bone resorption caused by osteoclasts . In clinical trials, some patients experienced back pain, arthralgia, abdominal pain, and dyspepsia . Less commonly, patients experienced angioedema, generalized rash, bullous skin reactions, iritis, and uveitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bone hydroxyapatite . Bone resorption causes local acidification, releasing this compound which is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

In postmenopausal women with normal bone density, this compound increases lumbar spine bone density and preserves femoral neck density . In patients who experienced breast cancer and who have chemotherapy-induced menopause, this compound preserves bone . This compound prevents vertebral bone loss in patients beginning long-term corticosteroid therapy .

Dosage Effects in Animal Models

In an experimental rabbit model of osteoarthritis, this compound was found to prevent postmenopausal bone loss, decrease fracture in those with established postmenopausal osteoporosis, effectively treat Paget disease, and prevent corticosteroid-induced bone loss .

Metabolic Pathways

This compound is not likely metabolized before elimination . The P-C-P group of bisphosphonates is resistant to chemical and enzymatic hydrolysis preventing metabolism of the molecule .

Transport and Distribution

This compound is excreted by the kidneys and the unabsorbed dose is eliminated in the feces . The kinetics of this compound was best described by a two-compartment model with lag time, first-order absorption, and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily in the bone, where it binds to hydroxyapatite . The extent of peripheral distribution (i.e., bones) was found to be remarkably high .

準備方法

合成経路および反応条件

リセドロン酸は、いくつかの方法で合成することができます。 一般的な方法の1つは、3-ピリジル酢酸塩酸塩と亜リン酸とクロロベンゼンを反応させ、続いて三塩化リンを添加することです . 別の方法では、4-ジメチルアミノピリジンを触媒として使用し、室温で反応を進めることができ、危険なハロゲン化剤の使用を回避できます .

工業生産方法

リセドロン酸の工業生産では、通常、高収率と純度を確保するために、制御された環境で三塩化リンと亜リン酸を使用します。 このプロセスは、商業的に実行可能で環境に優しいように設計されています .

化学反応の分析

反応の種類

リセドロン酸は、次を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件

リセドロン酸の反応で一般的に使用される試薬には、三塩化リン、亜リン酸、クロロベンゼンなどがあります。 反応は通常、所望の結果を得るために制御された温度と圧力で起こります .

生成される主な生成物

リセドロン酸の反応から生成される主な生成物には、そのナトリウム塩であるリセドロン酸ナトリウムが含まれ、これは骨関連の疾患を治療するために医療用途で使用されます .

科学研究アプリケーション

リセドロン酸は、次を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Risedronic acid has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various bisphosphonate compounds.

Biology: It is studied for its effects on bone metabolism and cell signaling pathways.

Medicine: It is used to treat osteoporosis, Paget’s disease, and other bone-related disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

類似化合物との比較

Risedronic acid is part of the bisphosphonate class of compounds, which includes other similar compounds such as:

- Etidronate

- Tiludronate

- Pamidronate

- Alendronate

- Ibandronate

- Zoledronate

Compared to these compounds, this compound is unique in its high potency and effectiveness in treating bone-related disorders .

生物活性

Risedronic acid, a third-generation bisphosphonate, is primarily used to treat osteoporosis and Paget's disease. Its biological activity is characterized by its ability to inhibit bone resorption, making it a critical agent in managing conditions associated with increased bone turnover. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound functions by binding to hydroxyapatite in bone tissue, which leads to a series of biochemical events that inhibit osteoclast-mediated bone resorption:

- Binding and Internalization : After binding to bone, this compound is released during the acidification process that occurs when osteoclasts resorb bone. It enters osteoclasts via fluid-phase endocytosis.

- Inhibition of Enzymatic Activity : Inside osteoclasts, this compound inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the mevalonate pathway. This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to apoptosis of these cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and excretion:

- Absorption : Oral bioavailability is low (approximately 0.63%), with peak plasma concentrations occurring about 1 hour post-administration. Food intake significantly reduces absorption .

- Distribution : The volume of distribution is approximately 13.8 L/kg, with about 24% protein binding .

- Elimination : this compound is primarily eliminated unchanged via the kidneys. The terminal half-life is notably long at approximately 561 hours .

Clinical Efficacy

This compound has demonstrated significant efficacy in reducing fracture risk and improving bone mineral density (BMD) in various clinical settings:

Case Studies

- Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women showed that this compound significantly reduced the incidence of new vertebral fractures and improved BMD within six months .

- Glucocorticoid-Induced Osteoporosis : In patients receiving glucocorticoids, this compound effectively prevented or reversed bone loss, demonstrating its utility in patients at high risk for fractures due to steroid therapy .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Adverse Effects : Back pain, arthralgia, abdominal pain, and dyspepsia were noted in more than 10% of patients during clinical trials .

- Serious Adverse Effects : Rarely reported events include angioedema and skin reactions such as bullous dermatitis .

- Overdose Management : In cases of overdose, symptomatic treatment includes administering calcium supplements or gastric lavage if necessary .

特性

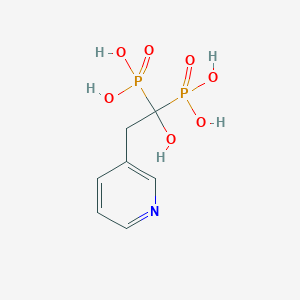

IUPAC Name |

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115436-72-1 (mono-hydrochloride salt) | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023563 | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water. /Estimated/, 1.04e+01 g/L | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.1X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Risedronatic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing risedronic acid to the cytosol of osteoclasts where they induce apoptosis through inhbition of farnesyl pyrophosphate synthase. Inhibition of osteoclasts results in decreased bone resorption., Risedronate binds to bone hydroxyapatite and, at the cellular level, inhibits osteoclasts. Although the osteoclasts adhere normally to the bone surface, they show evidence of reduced active resorption (e.g., lack of ruffled border). Evidence from studies in rats and dogs indicates that risedronate treatment reduces bone turnover (activation frequency, i.e., the number of sites at which bone is remodeled) and bone resorption at remodeling sites. /Risedronate/, Risedronate sodium, a synthetic pyridinyl bisphosphonate analog of pyrophosphate, is an inhibitor of osteoclast-mediated bone resorption. / Risedronate sodium/, ... Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. Loss of bone-resorptive activity and osteoclast apoptosis is due primarily to loss of geranylgeranylated small GTPases. Identification of FPP synthase as the target of nitrogen-containing bisphosphonates has also helped explain the molecular basis for the adverse effects of these agents in the GI tract and on the immune system. /Risedronate/ | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105462-24-6 | |

| Record name | Risedronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105462-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2Z91756Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252-262 | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。